molecular formula C14H11F2NO3 B040822 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 119915-47-8

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Numéro de catalogue B040822
Numéro CAS: 119915-47-8
Poids moléculaire: 279.24 g/mol
Clé InChI: MXSIBAIBBZICDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

  • Liu Zhe (2001) discussed the synthesis of a closely related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, which involves a multi-step process including acyl-chlorination, condensation, decarboxylation, and esterification, resulting in a yield of 48% (Liu, 2001).

Molecular Structure Analysis

  • Wang et al. (2012) studied the structure of a similar compound, noting the presence of a strong intramolecular O—H⋯O hydrogen bond and interactions between the 1,4-dihydroquinoline ring and cyclopropyl group, which are not in the same plane (Wang et al., 2012).

Chemical Reactions and Properties

  • Mella et al. (2001) described the photochemical behavior of a related compound, showing low-efficiency substitution reactions and the influence of environmental conditions on reaction pathways (Mella et al., 2001).
  • Shibamori et al. (1990) explored regioselective displacement reactions in similar compounds, highlighting the influence of substrate and solvent choice on nucleophilic displacement (Shibamori et al., 1990).

Physical Properties Analysis

  • Yin Qiuxiang (2002) investigated the melting and dissociation properties of a similar compound, providing insights into its solubility and thermal behavior (Yin, 2002).

Chemical Properties Analysis

  • Nishimura et al. (1990) focused on the antibacterial activity of 4-oxoquinoline-3-carboxylic acids, revealing structure-activity relationships relevant to the chemical properties of these compounds (Nishimura et al., 1990).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

  • A study detailed the synthesis of a closely related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, via a series of reactions starting from 3-methoxyl-2,4,5-trifluorobenzoic acid, achieving an overall yield of 48% (Liu Zhe, 2001).
  • Another research effort isolated and identified (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride as a regioisomer of besifloxacin from a reaction involving 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, highlighting the structural characterization through NMR, mass spectrometry, and elemental analysis (Zhengjun Xia, Zaixin Chen, Shuitao Yu, 2013).

Antibacterial Properties and Applications

  • A study synthesized and evaluated the structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, identifying that a combination of a C-5 amino group and a C-7 3,5-dimethylpiperazinyl appendage conferred superior antibacterial properties, with sparfloxacin outperforming ciprofloxacin in both in vitro and in vivo potency (T. Miyamoto et al., 1990).
  • Another investigation synthesized 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, testing their anticancer effects against the MCF-7 breast cancer cell line. Certain derivatives demonstrated significant anticancer activity, offering potential therapeutic applications (A. Gaber et al., 2021).

Miscellaneous Applications

  • Research into the melting and dissociation properties of a structurally similar compound, 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, aimed to improve the crystallization and purification process of ciprofloxacin, revealing its significance in industrial manufacturing and quality control (Yin Qiuxiang, 2002).

Propriétés

IUPAC Name

1-cyclopropyl-6,7-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSIBAIBBZICDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562617
Record name 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

119915-47-8
Record name 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate (1.9 g) are added 90% acetic acid (20 ml) and conc. hydrochloric acid (5 ml) and the mixture is refluxed for 2 hours. After cooling, the precipitated crystals are isolated, washed with water, ethanol, and diethyl ether in this order to give 1-cyclopropyl-6,7-difluoro-5-methyl-1,4,-dihydro-4-oxoquinoline-3-carboxylic acid (1.6 g), as colorless needles, m.p. 294°-298° C.
Name
ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

20 ml of 90% acetic acid and 5 ml of concentrated hydrochloric acid were added to 1.9 g of ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate, followed by refluxing for 2 hours. After cooling, the crystals precipitated were collected by filtration and washed with water, followed by washing with ethanol and then with diethyl ether to give 1.6 g of 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
ethyl 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.